molecular formula C19H23N5O2S B12700669 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- CAS No. 112094-01-6

2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl-

Cat. No.: B12700669
CAS No.: 112094-01-6
M. Wt: 385.5 g/mol
InChI Key: QYPYHJCVFOZBNB-UHFFFAOYSA-N
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Description

2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzimidazole core: This is usually achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the nitro group: Nitration of the benzimidazole core is carried out using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the thioether linkage: This involves the reaction of the nitrobenzimidazole with a thiol compound under basic conditions.

    Addition of the dimethylamino group: This step is typically performed using a nucleophilic substitution reaction with dimethylamine.

    Final coupling with 2-Butyn-1-amine: The final product is obtained by coupling the intermediate with 2-Butyn-1-amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and thioether sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

    Modulating signaling pathways: Influencing cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-naphthyloxy)-2-butyn-1-amine
  • 4-(2-methylphenoxy)-2-butyn-1-amine
  • 4-(3-methylphenoxy)-2-butyn-1-amine
  • 4-(4-methylphenoxy)-2-butyn-1-amine
  • 4-phenoxy-2-butyn-1-amine

Uniqueness

2-Butyn-1-amine, 4-((1-(4-(dimethylamino)-2-butynyl)-5-nitro-1H-benzimidazol-2-yl)thio)-N,N-dimethyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

112094-01-6

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

IUPAC Name

4-[2-[4-(dimethylamino)but-2-ynylsulfanyl]-5-nitrobenzimidazol-1-yl]-N,N-dimethylbut-2-yn-1-amine

InChI

InChI=1S/C19H23N5O2S/c1-21(2)11-5-6-13-23-18-10-9-16(24(25)26)15-17(18)20-19(23)27-14-8-7-12-22(3)4/h9-10,15H,11-14H2,1-4H3

InChI Key

QYPYHJCVFOZBNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SCC#CCN(C)C

Origin of Product

United States

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